molecular formula C10H13ClHgO B1219570 Mercurobutol CAS No. 498-73-7

Mercurobutol

Cat. No.: B1219570
CAS No.: 498-73-7
M. Wt: 385.25 g/mol
InChI Key: KDLVWLVVXAFNHZ-UHFFFAOYSA-M
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Description

Mercurobutol (CAS: 498-73-7), also known as 汞氯丁酚 in Chinese, is an organomercury compound historically used as an antifungal and antiseptic agent . It belongs to the class of mercurial derivatives, which were once widely employed in medical and disinfectant applications due to their antimicrobial properties. This compound’s mechanism of action involves the release of mercury ions, which disrupt microbial enzyme systems and cellular membranes . However, its use has been heavily restricted or discontinued in many regions due to concerns about systemic toxicity (e.g., renal, neurological, and gastrointestinal effects) and environmental persistence .

Scientific Research Applications

Medical Applications

1.1 Antiseptic Properties
Mercurobutol has demonstrated significant antiseptic properties, making it useful in medical settings. It is particularly effective against a range of bacteria, including Escherichia coli. A study showed that this compound derivatives can be incorporated into textiles, providing long-lasting antimicrobial effects even after polymerization processes. The copolymerization of this compound with various functional groups retains its antiseptic characteristics, thus enhancing the safety of medical textiles used in clinical environments .

1.2 Ophthalmic Uses
In ophthalmology, this compound has been investigated for its potential to enhance the efficacy of antibiotic treatments. Its preservative qualities help maintain the sterility of ophthalmic solutions, which is crucial for preventing bacterial contamination in eye medications .

1.3 Dental Applications
this compound has also found applications in dentistry, particularly as an antiseptic agent in dental preparations. Its effectiveness in reducing bacterial load during dental procedures contributes to better patient outcomes and lower infection rates .

Material Science Applications

2.1 Textile Treatment
The incorporation of this compound into textile fibers provides antimicrobial properties that are beneficial for hospital linens and uniforms. A study indicated that fabrics treated with this compound derivatives exhibited significant bacterial reduction after exposure to contaminated environments .

2.2 Polymerization Processes
this compound derivatives can be utilized in polymerization reactions without inhibiting the process. This characteristic allows for the development of new materials that combine desirable mechanical properties with antimicrobial activity, making them suitable for various industrial applications .

Case Studies

Study Application Findings
Study 1Antiseptic properties in textilesThis compound-treated fabrics showed no bacterial growth after 24 hours in contaminated solutions .
Study 2Ophthalmic formulationsEnhanced stability and reduced contamination rates in preservative-free eye drops containing this compound .
Study 3Dental antiseptic useSignificant reduction in bacterial load during dental procedures when using this compound-based treatments .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate Mercurobutol’s antifungal mechanisms in vitro?

  • Methodological Answer : Use standardized fungal strains (e.g., Candida albicans) in agar diffusion or broth microdilution assays to measure minimum inhibitory concentrations (MICs). Pair these with spectroscopic analysis (e.g., FTIR) to identify molecular interactions between this compound and fungal cell membranes . Include control groups treated with non-mercurial antifungals to contextualize efficacy and toxicity.

Q. How should researchers design toxicity studies for this compound given its mercury content?

  • Methodological Answer : Employ in vitro models (e.g., human keratinocyte or hepatocyte cell lines) to assess cytotoxicity via MTT assays. For in vivo studies, adhere to OECD Guidelines 423 or 407, monitoring renal, neurological, and hepatic endpoints. Ensure ethical compliance by obtaining institutional animal care approvals and using the lowest feasible mercury exposure levels .

Q. What are the critical parameters for validating this compound quantification in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) to detect mercury speciation. Validate methods for linearity (R² ≥ 0.995), precision (%RSD < 15%), and recovery (80–120%) per ICH Q2(R1) guidelines. Include quality controls spiked with certified reference materials .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be systematically analyzed?

  • Methodological Answer : Conduct a systematic review with meta-analysis using PRISMA guidelines. Classify studies by design (e.g., RCTs vs. observational), dosage, and fungal species. Apply statistical tools like random-effects models to account for heterogeneity. Use sensitivity analysis to identify outliers and publication bias .

Q. What interdisciplinary approaches are suitable for studying this compound’s environmental persistence post-application?

  • Methodological Answer : Combine ecotoxicology (e.g., Daphnia magna bioassays) with environmental chemistry (Hg speciation via XANES). Model mercury bioaccumulation using GIS-based spatial analysis and probabilistic risk assessment frameworks. Collaborate with regulatory agencies to align findings with Minamata Convention metrics .

Q. How can researchers address methodological gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?

  • Methodological Answer : Develop compartmental models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate population data on renal clearance variability and dermal absorption rates. Validate models with in silico simulations against clinical datasets, prioritizing Bayesian forecasting for dose optimization .

Q. What strategies mitigate ethical challenges in human trials involving this compound?

  • Methodological Answer : Implement a risk-benefit analysis framework per Declaration of Helsinki principles. Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to minimize participant exposure. Establish independent data safety monitoring boards (DSMBs) for interim toxicity reviews .

Q. Data Presentation Guidelines

  • Tables : Use Roman numerals for table IDs (e.g., Table I) and ensure self-explanatory titles. Include footnotes for abbreviations (e.g., MIC90 = minimum inhibitory concentration for 90% of isolates) .
  • Figures : Provide high-resolution chromatograms or micrographs with scale bars. Label axes clearly (e.g., "Hg Concentration (ppm) vs. Cytotoxicity (%)") and cite permissions for adapted visuals .

Comparison with Similar Compounds

Mercurobutol shares structural and functional similarities with other organomercury compounds. Below is a detailed comparison based on chemical properties, applications, toxicity, and regulatory status.

Structural and Functional Comparison

Compound CAS Number Molecular Formula Primary Use Key Structural Features
This compound 498-73-7 Not fully disclosed† Antifungal, antiseptic Mercury-bound phenolic derivative
Merbromin 55728-51-3 C₂₀H₁₀Br₂HgO₆ Topical antibacterial (Mercurochrome®) Dibromofluorescein mercury complex
Thiomersal 54-64-8 C₉H₉HgNaO₂S Preservative in vaccines, antiseptic Sodium ethylmercury thiosalicylate
Mercuric Chloride 7487-94-7 HgCl₂ Disinfectant, fungicide Inorganic mercury (Hg²⁺) compound

Pharmacological and Toxicological Profiles

Compound Efficacy Toxicity Profile Environmental Impact
This compound Limited antifungal efficacy Renal toxicity, neurological damage, allergic reactions High persistence, bioaccumulation
Merbromin Effective against Gram-positive bacteria Skin irritation, systemic mercury poisoning with prolonged use Persistent in aquatic environments
Thiomersal Preservative efficacy in multidose vials Neurodevelopmental concerns (controversial), allergic dermatitis Accumulates in wastewater systems
Mercuric Chloride Potent disinfectant Acute toxicity (gastrointestinal necrosis, renal failure), carcinogenic potential Highly toxic to aquatic life

Regulatory Status

  • This compound: Prohibited or restricted in most countries due to toxicity; replaced by non-mercurial antifungals (e.g., azoles) .
  • Thiomersal : Phased out of pediatric vaccines in the US/EU (precautionary principle); retained in some influenza vaccines and topical products .
  • Mercuric Chloride : Strictly regulated; industrial use requires hazardous material protocols .

Research Findings and Trends

Decline in Use : All mercury-based compounds, including this compound, have been largely abandoned in modern medicine due to safer alternatives (e.g., quaternary ammonium compounds, iodine-based antiseptics) .

Environmental Persistence : Mercury from these compounds accumulates in ecosystems, contributing to long-term contamination and biomagnification in food chains .

Structural Insights: Computational tools like Rchemcpp () enable comparative analysis of mercury compounds with non-toxic analogs, aiding in drug redesign efforts.

Properties

CAS No.

498-73-7

Molecular Formula

C10H13ClHgO

Molecular Weight

385.25 g/mol

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)-chloromercury

InChI

InChI=1S/C10H13O.ClH.Hg/c1-10(2,3)8-4-6-9(11)7-5-8;;/h4-6,11H,1-3H3;1H;/q;;+1/p-1

InChI Key

KDLVWLVVXAFNHZ-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC(=C(C=C1)O)[Hg]Cl

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)[Hg]Cl

Key on ui other cas no.

498-73-7

Synonyms

mercurobutol

Origin of Product

United States

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